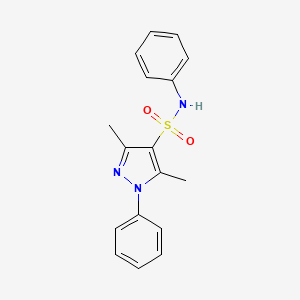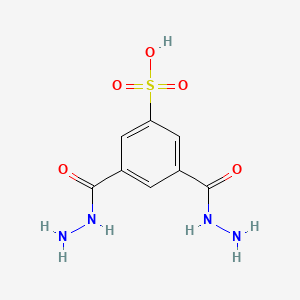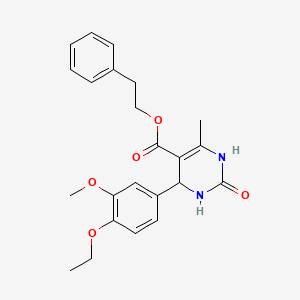![molecular formula C18H19NO3 B5065787 4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5065787.png)
4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate” is a complex organic molecule. It is related to the class of compounds known as phenylpropyl acetates . These compounds are characterized by the presence of a phenyl group, a propyl group, an amino group, a carbonyl group, and an acetate group .
Synthesis Analysis
The synthesis of such compounds typically involves reactions between amines and carbonyl compounds . An efficient method for the preparation of substituted phenyl vinyl ketones, which could potentially be used in the synthesis of this compound, involves the use of low-cost and commercially available ethyl chloroformate and diisopropylethylamine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl group (a benzene ring), a propyl group (a three-carbon chain), an amino group (NH2), a carbonyl group (C=O), and an acetate group (CH3COO) . The exact arrangement of these groups in the molecule would depend on the specific synthesis pathway used .Chemical Reactions Analysis
The compound “4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate” would likely undergo a variety of chemical reactions. For instance, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .Mecanismo De Acción
Propiedades
IUPAC Name |
[4-(3-phenylpropylcarbamoyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-14(20)22-17-11-9-16(10-12-17)18(21)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHXDDQLAVUOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Phenylpropylcarbamoyl)phenyl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5065718.png)
![1,8,8-trimethyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5065719.png)
![(3-nitrobenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5065720.png)
![1-isopropyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5065723.png)
![5-(4-propoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5065733.png)

![ethyl 2-[(butoxycarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065742.png)
![1-(4-methylphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065750.png)

![ethyl 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoate](/img/structure/B5065771.png)

![3-chloro-4-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5065786.png)
